molecular formula C25H20FNO7S B280823 Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B280823
M. Wt: 497.5 g/mol
InChI Key: LKJRZIILHKGBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Compound A, is a synthetic compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A exerts its effects through the inhibition of CK2 activity. This leads to the downregulation of several signaling pathways that are involved in cell proliferation and survival. Additionally, Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of several genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines. These effects make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Advantages and Limitations for Lab Experiments

Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its composition and purity. Additionally, it has been shown to have potent anti-inflammatory and anti-tumor effects, making it a useful tool for studying these processes. However, there are also limitations to the use of Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A. One area of interest is the development of more potent and selective inhibitors of CK2. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A and its effects on different cell types. Finally, there is potential for the development of Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A is a synthetic compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Additionally, Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to inhibit the activity of CK2, a protein kinase involved in the regulation of several cellular processes. Further research is needed to fully understand the mechanism of action of Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A and its potential as a therapeutic agent.

Synthesis Methods

Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A is synthesized through a multi-step process that involves the reaction of several starting materials. The synthesis begins with the reaction of 5-hydroxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of triethylamine to form the benzofuran ring. The resulting intermediate is then treated with N-phenoxycarbonyl-L-alanine and 4-fluoro-2-methylbenzenesulfonyl chloride to form Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A.

Scientific Research Applications

Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Additionally, Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of several cellular processes.

properties

Molecular Formula

C25H20FNO7S

Molecular Weight

497.5 g/mol

IUPAC Name

methyl 5-[(4-fluoro-2-methylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H20FNO7S/c1-15-13-17(26)9-12-22(15)35(30,31)27(25(29)34-19-7-5-4-6-8-19)18-10-11-21-20(14-18)23(16(2)33-21)24(28)32-3/h4-14H,1-3H3

InChI Key

LKJRZIILHKGBBM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)OC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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